2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid
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Overview
Description
(3-Fluorobenzyl)valine is an organic compound with the molecular formula C12H16FNO2. It is a derivative of valine, an essential amino acid, and features a fluorobenzyl group attached to the valine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)valine typically involves the coupling of 3-fluorobenzyl bromide with valine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of (3-Fluorobenzyl)valine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorobenzyl)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorobenzyl)valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving protein synthesis and enzyme interactions due to its structural similarity to valine.
Industry: It can be used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom
Mechanism of Action
The mechanism of action of (3-Fluorobenzyl)valine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets. The presence of the fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions within biological systems .
Comparison with Similar Compounds
Valine: The parent amino acid, essential for protein synthesis.
Fluorinated Amino Acids: Compounds like 3-fluoro-DL-valine and 4-fluorobenzylamine share structural similarities and can be used in similar applications
Uniqueness: (3-Fluorobenzyl)valine is unique due to the specific positioning of the fluorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance .
Properties
Molecular Formula |
C12H16FNO2 |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
RFFIBTBBCUVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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